1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Overview
Description
“1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine” is a chemical compound. It has a similar structure to “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine”, which has a molecular weight of 284.19 . Another related compound is “(5-Bromo-6-methylpyridin-2-yl)methanol” with a molecular weight of 202.05 .
Scientific Research Applications
Radiotracer Development for Neuroinflammation Imaging
Wang et al. (2018) synthesized a series of compounds, including a related compound to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine," for potential use as PET (Positron Emission Tomography) agents targeting the IRAK4 enzyme in neuroinflammation. This synthesis process highlights the compound's relevance in developing tools for neuroimaging and understanding neuroinflammatory processes at the molecular level (Wang et al., 2018).
Anticancer Activities
Research into novel Mannich bases derived from similar structural compounds has indicated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these compounds in developing anticancer therapies. Such studies emphasize the structural versatility and pharmacological potential of these compounds in targeting cancer cells (Demirci & Demirbas, 2019).
Enzyme Inhibition Modeling
The structural characteristics of "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" and its derivatives have been utilized to model the active sites of type 3 copper proteins, offering insights into the enzymatic mechanisms and the role of thioether groups in increasing catecholase activity. This type of research is fundamental for understanding enzyme functions and designing enzyme inhibitors (Merkel et al., 2005).
Development of Novel Pharmaceutical Agents
Further, compounds structurally related to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" have been explored for their potential as ligands for serotonin receptors, specifically the 5-HT6 subtype, which is implicated in cognitive impairment. This research contributes to the development of new therapeutic agents for treating neurological disorders (Latacz et al., 2019).
properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLCLOMSJQONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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